Argatroban, 21R-

Description

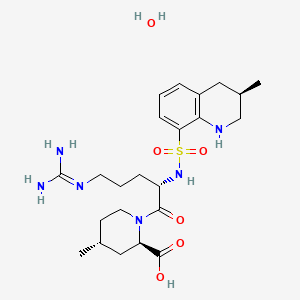

Argatroban, 21R-, is a stereoisomer of argatroban, a synthetic direct thrombin inhibitor (DTI) derived from L-arginine. It binds reversibly to the active site of thrombin, inhibiting fibrin formation, platelet aggregation, and coagulation factor activation . The 21R diastereoisomer was crystallographically and spectroscopically characterized in 2013, demonstrating distinct physicochemical properties compared to its 21S counterpart. Argatroban is primarily used for anticoagulation in heparin-induced thrombocytopenia (HIT) patients due to its rapid onset, short half-life (~39–51 minutes), and hepatic metabolism, which minimizes renal clearance concerns . Its stereochemical purity (21R:S ratio) is rigorously controlled during manufacturing to ensure therapeutic consistency .

Structure

3D Structure of Parent

Properties

CAS No. |

1379603-43-6 |

|---|---|

Molecular Formula |

C23H38N6O6S |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |

InChI Key |

AIEZTKLTLCMZIA-VJCHTHLQSA-N |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Optimization

The CN105837658A patent introduced a safer alternative using catalytic transfer hydrogenation (CTH) with formic acid or formates as hydrogen donors. This method replaces gaseous hydrogen, reducing explosion risks and enabling ambient pressure conditions. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar ratio (Compound II:HCOOH) | 1:10–15 | Maximizes reduction efficiency |

| Catalyst (10% Pd/C) | 0.2–0.4 g per 1 g substrate | Balances activity and cost |

| Temperature | 20–70°C | Ensures complete reaction |

| Reaction time | 8–24 hours | Achieves >95% conversion |

This approach simplifies purification by minimizing byproducts, with recrystallization in 95% ethanol yielding >99% purity.

Stereochemical Control

The (2R,4R) configuration is preserved through chiral auxiliary use during piperidinecarboxylic acid synthesis. X-ray crystallography confirms retention of stereochemistry post-hydrogenation, critical for maintaining pharmacological activity.

Crystallization and Formulation Strategies

Subcutaneous Depot Formation

A study demonstrated that Argatroban dissolved in sorbitol/ethanol forms crystalline depots upon subcutaneous injection, prolonging plasma half-life to 14.46 ± 3.91 hours versus 4.38 ± 0.43 hours for saline solutions. The crystallization process, visualized via microscopy, shows needle-like structures dissolving over 28 hours, enabling sustained release.

Pharmacokinetic Comparison of Formulations

| Parameter | Sorbitol/Ethanol Formulation | Saline Formulation |

|---|---|---|

| Cₘₐₓ (μg/mL) | 1.072 ± 0.13 | 2.48 ± 0.57 |

| Tₘₐₓ (h) | 3.80 ± 1.30 | 0.60 ± 0.28 |

| AUC₀–₂₄ (μg·h/mL) | 14.34 ± 2.42 | 9.47 ± 1.35 |

This table underscores how formulation impacts bioavailability, with crystalline depots reducing peak concentrations but enhancing overall exposure.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Argatroban monohydrate undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include various derivatives of argatroban, which may have different pharmacological properties and applications .

Scientific Research Applications

Argatroban monohydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.

Biology: Investigated for its effects on cellular processes and interactions with various biomolecules.

Medicine: Widely used in clinical settings for the treatment of thrombosis and related conditions. .

Mechanism of Action

Argatroban monohydrate exerts its anticoagulant effects by selectively inhibiting thrombin. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and inhibiting the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation. This inhibition is reversible and highly selective, with an inhibitory constant (Ki) of 0.04 µM .

Comparison with Similar Compounds

Flavonoids and Rhizoma Chuanxiong Compounds

- In Silico Binding: Flavonoids (e.g., quercetin) and senkyunolide A from Rhizoma Chuanxiong bind thrombin’s active site similarly to argatroban but with lower affinity .

- Clinical Relevance : Natural compounds lack robust clinical validation, whereas argatroban’s efficacy is proven in randomized trials .

Limitations and Contradictory Findings

- Stroke Treatment: Meta-analyses show conflicting efficacy in acute ischemic stroke (AIS).

- Dosing in Critical Care : Pharmacokinetics may vary in ICU patients with multiorgan failure, necessitating individualized monitoring .

Q & A

Q. How can researchers validate computational models predicting Argatroban’s thrombin-binding affinity?

- Methodological Answer: Compare in silico docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) data measuring binding kinetics (Kd, kon/koff). Cross-validate using X-ray crystallography of thrombin-argatroban complexes to resolve stereochemical interactions .

Conflict Resolution & Peer Review

Q. How should researchers address peer critiques regarding small sample sizes in Argatroban studies?

- Methodological Answer: Perform post-hoc power analyses to justify sample size adequacy. Use Bayesian statistics to estimate effect sizes with credible intervals, enhancing interpretability in underpowered studies . Publish negative/equivocal results in preprint repositories (e.g., bioRxiv) to reduce publication bias .

Q. What strategies mitigate bias in retrospective analyses of Argatroban’s economic vs. clinical efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.